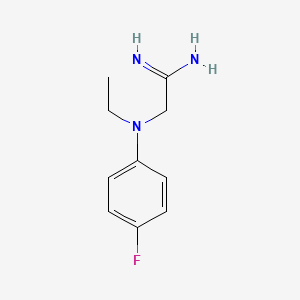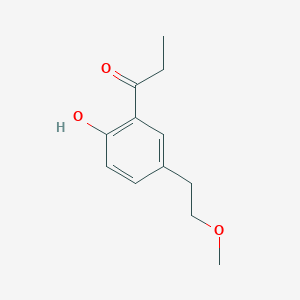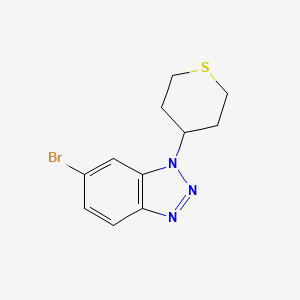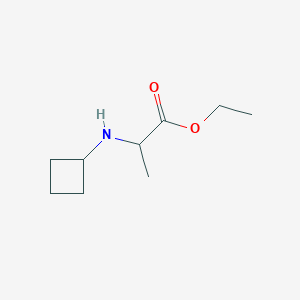
Ethyl cyclobutylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cyclobutylalaninate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of cyclobutylalanine, featuring a cyclobutane ring attached to an alanine moiety, which is further esterified with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclobutylalaninate typically involves the esterification of cyclobutylalanine with ethanol. One common method is the Fischer esterification, where cyclobutylalanine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyclobutylalanine+EthanolH2SO4Ethyl cyclobutylalaninate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
化学反応の分析
Types of Reactions
Ethyl cyclobutylalaninate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclobutylalanine and ethanol.
Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Ammonia (NH3) or amines can be used for nucleophilic substitution to form amides.
Major Products Formed
Hydrolysis: Cyclobutylalanine and ethanol.
Reduction: Cyclobutylalaninol.
Substitution: Cyclobutylalaninamide.
科学的研究の応用
Ethyl cyclobutylalaninate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of cyclobutane-containing compounds.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl cyclobutylalaninate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclobutane ring can impart rigidity to the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Ethyl cyclobutylalaninate can be compared with other ester derivatives of cyclobutylalanine and similar amino acid esters. Some similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
Ethyl cyclopropylalaninate: Contains a cyclopropane ring instead of a cyclobutane ring.
Ethyl cyclopentylalaninate: Contains a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its cyclobutane ring, which provides distinct steric and electronic properties compared to other cyclic amino acid esters.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
ethyl 2-(cyclobutylamino)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
BPRSLGAEOBRSEI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)NC1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)
![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)

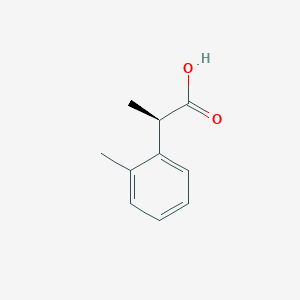
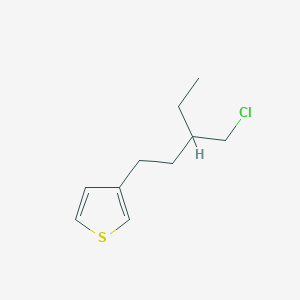
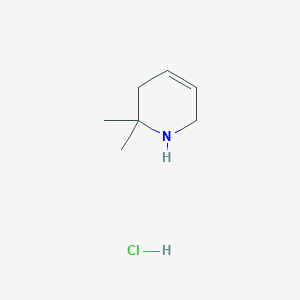
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
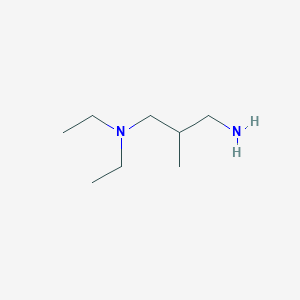

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
